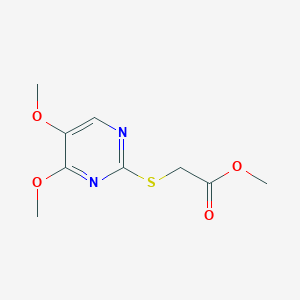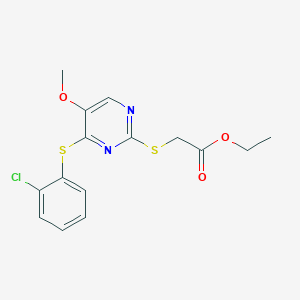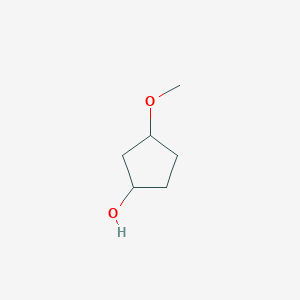
1-(Benzyloxy)-4-bromo-2-methylbenzene
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .Wissenschaftliche Forschungsanwendungen
Thermophysical Properties of Binary Liquid Mixtures
- R. Ramesh et al. (2015) investigated the viscosities and densities of 1, 4-dioxane with Bromo benzene, similar in structure to 1-(Benzyloxy)-4-bromo-2-methylbenzene, at different temperatures. This research is significant in understanding the mixing behavior of binary mixtures involving bromobenzene derivatives (Ramesh, YunusM.Y., & Ramesh, 2015).
Organic Synthesis and Chemical Transformations
- A study by D. Shishov et al. (2014) demonstrated the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene, illustrating the compound's role in complex organic synthesis and precursor formations (Shishov et al., 2014).
- In 2013, G. Joshi et al. explored the KHSO4-catalyzed synthesis of various benzene derivatives, including 1-(1-(Benzyloxy)-2-bromoethyl)benzenes, highlighting the potential of this compound in catalytic organic reactions (Joshi, Suresh, & Adimurthy, 2013).
Wirkmechanismus
Target of Action
The compound “1-(Benzyloxy)-4-bromo-2-methylbenzene” is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound “this compound” acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of “this compound” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of “this compound” in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction temperature, the choice of solvent, the presence of a base, and the type of palladium catalyst used . Optimizing these conditions is crucial for achieving high yields and selectivities in the reaction .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKODXCGHSJXSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272911 | |
| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338454-32-3 | |
| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)
![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)
![N-{[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3127691.png)



![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)
![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)
![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127728.png)

